7-Bromo-5-methoxybenzo[D]thiazole
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Overview
Description
7-Bromo-5-methoxybenzo[D]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 7-Bromo-5-methoxybenzo[D]thiazole can be achieved through several methods. One common approach involves the bromination of 5-methoxybenzo[D]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . Another method includes the reaction of 2-aminothiophenol with 2-bromo-4-methoxybenzaldehyde under acidic conditions to form the desired product . Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-5-methoxybenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzothiazole derivatives .
Scientific Research Applications
7-Bromo-5-methoxybenzo[D]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzo[D]thiazole varies depending on its specific application. In medicinal chemistry, it often targets specific enzymes or receptors within the body, leading to the inhibition of disease-related pathways . For example, it may inhibit bacterial quorum sensing by binding to key proteins involved in the communication process, thereby reducing bacterial virulence and biofilm formation . The molecular targets and pathways involved are specific to the biological system being studied .
Comparison with Similar Compounds
7-Bromo-5-methoxybenzo[D]thiazole can be compared with other benzothiazole derivatives such as:
7-Bromo-2-chloro-6-methoxybenzo[D]thiazole: Similar in structure but with an additional chlorine atom, which may alter its biological activity and chemical reactivity.
5-Methoxybenzo[D]thiazole:
2-Aminobenzothiazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 |
InChI Key |
SZDZGJXWEGFNSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)SC=N2 |
Origin of Product |
United States |
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